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molecular formula C26H34Cl3N5O2 B8321527 1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride CAS No. 110629-25-9

1-Piperazineethanamine, N-(2,6-dimethyl-3-nitro-4-pyridinyl)-4-(diphenylmethyl)-, trihydrochloride

Cat. No. B8321527
M. Wt: 554.9 g/mol
InChI Key: VYAGFSLMTCXVGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04792554

Procedure details

In accordance with process variant (c), 10 g (0.08 mol) of 1-(2-chloroethyl)-4-diphenylmethylpiperazine, 13.4 g (0.08 mol) of 4-amino-2,6-dimethyl-3-nitropyridine and 10 g (0.1 mol) of triethylamine were dissolved in 300 ml of isopropanol in a 500 ml round-bottomed flask, and the solution was heated to boiling for 10 hours. It was then cooled to room temperature, and the precipitate was filtered off with suction. The latter was extracted by stirring with ethyl acetate, and the mixture was filtered and the filtrate was evaporated to dryness. The remaining residue was taken up in ethanol, and ethanolic HCl was added. The solution was evaporated to dryness in vacuo, and the residue was recrystallized from Isopropanol/diisopropyl ethyl (4:1; vol.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:6][CH2:5]1.[NH2:23][C:24]1[CH:29]=[C:28]([CH3:30])[N:27]=[C:26]([CH3:31])[C:25]=1[N+:32]([O-:34])=[O:33].C(N(CC)CC)C>C(O)(C)C>[ClH:1].[ClH:1].[ClH:1].[CH3:31][C:26]1[C:25]([N+:32]([O-:34])=[O:33])=[C:24]([NH:23][CH2:2][CH2:3][N:4]2[CH2:9][CH2:8][N:7]([CH:10]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)[CH2:6][CH2:5]2)[CH:29]=[C:28]([CH3:30])[N:27]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
13.4 g
Type
reactant
Smiles
NC1=C(C(=NC(=C1)C)C)[N+](=O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
( c )
Quantity
0 (± 1) mol
Type
solvent
Smiles
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring with ethyl acetate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off with suction
EXTRACTION
Type
EXTRACTION
Details
The latter was extracted
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
ADDITION
Type
ADDITION
Details
ethanolic HCl was added
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from Isopropanol/diisopropyl ethyl (4:1; vol.)

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
Cl.Cl.Cl.CC1=NC(=CC(=C1[N+](=O)[O-])NCCN1CCN(CC1)C(C1=CC=CC=C1)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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